molecular formula C14H11N3O B12533196 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one CAS No. 819858-15-6

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one

Katalognummer: B12533196
CAS-Nummer: 819858-15-6
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: SUKAXOXBNPOOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core linked via a methylene imino group to a cyclohexa-2,5-dien-1-one ring. The benzimidazole moiety is known for its electron-rich aromatic system, which may enhance stability and reactivity in coordination chemistry or biological applications .

Eigenschaften

CAS-Nummer

819858-15-6

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

4-(1H-benzimidazol-2-ylmethylideneamino)phenol

InChI

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-9,18H,(H,16,17)

InChI-Schlüssel

SUKAXOXBNPOOEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Phillips-Ladenburg Reaction

Reaction of ortho-phenylenediamine with formic acid derivatives (e.g., formic acid, formamide) under acidic conditions. For example:
Reagents : ortho-Phenylenediamine, formic acid, H₂SO₄ (catalyst).
Conditions : Reflux in ethanol or aqueous acid.
Yield : Moderate to high (60–90%).

Catalytic Cyclization

Cobalt(II) acetylacetonate or FeCl₃ catalyzes the condensation of ortho-phenylenediamine with aldehydes or ketones to form benzimidazoles.

Catalyst Substrate Conditions Yield Reference
Co(acac)₂ Benzaldehyde Methanol, RT, 4–6 hours 80–97%
FeCl₃ 4-Nitrobenzaldehyde THF, 25–30°C, 18 hours 85%

Functionalization of the Benzimidazole Core

Introduction of the Ylidene Methyl Group

The ylidene methyl group (CH=) is typically introduced via:

  • Schiff base formation : Reaction with aldehydes under acidic conditions.
  • Wittig reaction : Use of ylide reagents.

For example, treatment of 1,3-dihydro-2H-benzimidazol-2-one with formaldehyde in the presence of a base (e.g., NaOH) could generate the ylidene intermediate.

Imine Formation with Cyclohexadienone

The imine bridge is formed by condensing the ylidene benzimidazole with cyclohexadienone. Key methods include:

  • Acid-catalyzed condensation : HCl or H₂SO₄ in ethanol.
  • Microwave-assisted synthesis : Reduced reaction times and improved yields.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Polar solvents (methanol, THF) enhance reaction rates for benzimidazole synthesis.
  • Microwave irradiation (e.g., 900 W, 2450 MHz) accelerates imine formation, achieving yields >85% in <30 minutes.

Temperature and Time

Step Temperature Time Yield Reference
Benzimidazole cyclization Room temperature 4–6 hours 80–97%
Imine formation Microwave, 140°C 10–30 min 75–88%

Analytical Characterization

Critical techniques for validating the compound’s structure include:

  • NMR spectroscopy :
    • ¹H NMR: Peaks for aromatic protons (δ 7–8 ppm), imine proton (δ 8–9 ppm), and cyclohexadienone protons (δ 5–6 ppm).
    • ¹³C NMR: Signals for carbonyl (δ 170–180 ppm), imine carbon (δ 150–160 ppm), and aromatic carbons (δ 120–140 ppm).
  • IR spectroscopy : Absorption bands for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹).
  • Mass spectrometry : Molecular ion peak at m/z 237.26 (C₁₄H₁₁N₃O).

Challenges and Limitations

  • Steric hindrance : Bulky substituents on the benzimidazole ring may reduce reaction rates.
  • Oxidation sensitivity : The 1,3-dihydro-2H form may oxidize to the fully aromatic benzimidazole under harsh conditions.
  • Purification : Chromatographic methods (e.g., HPLC) are often required to isolate pure products.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wirkmechanismus

The mechanism of action of 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . Additionally, it can act as an electron donor in various redox reactions, contributing to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Core Structure Modifications Key Substituents References
4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one Benzimidazole + cyclohexadienone None (parent structure)
4-(3,5-Diphenyl-1H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one Imidazole + methoxy group Phenyl, methoxy
4-(Benzo[d]thiazol-2-ylthioimino)-2,5-dimethylcyclohexa-2,5-dienone Benzothiazole + thioimino group Methyl
2,6-Di-tert-butyl-4-(3-(2-methylbenzyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one Benzothiazole + tert-butyl groups tert-Butyl, 2-methylbenzyl
4-[(4-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one Simplified cyclohexadienone + phenolic substituent 4-Hydroxyphenyl

Key Observations :

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data
Compound Melting Point (°C) Yield (%) IR (cm⁻¹) ¹H NMR (δ, ppm) References
4-(3-(2-Nitrobenzyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one (4f) 242–244 91 1650 (C=O), 1590 (C=N) 3.85 (s, 6H, OCH₃), 7.2–8.1 (m)
4-[(4-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one N/A N/A 1675 (C=O), 3200–3500 (OH) 6.8–7.2 (aromatic H)
4-(3,5-Diphenylimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one N/A N/A 1630 (C=O), 1605 (C=N) 3.75 (s, 3H, OCH₃), 7.1–7.8 (m)

Key Observations :

  • IR Spectroscopy : The target compound’s C=O and C=N stretches (if similar to and ) would likely appear near 1650 cm⁻¹.
  • ¹H NMR : Methoxy groups in analogs (e.g., ) resonate as singlets near δ 3.75–3.85 ppm, while aromatic protons appear between δ 6.8–8.1 ppm.

Key Observations :

  • Efficiency : One-pot syntheses (e.g., ) achieve high yields (90–92%) and simplify purification.
  • Functionalization : Oxidative coupling () enables introduction of alkyne groups, which may be applicable to the target compound for click chemistry.

Biologische Aktivität

The compound 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one typically involves the condensation of appropriate benzimidazole precursors with cyclohexadiene derivatives. The synthetic pathway generally includes:

  • Formation of Benzimidazole Derivative : Reaction of 1,2-phenylenediamine with carbonyl compounds.
  • Cyclization : Involves the formation of cyclohexa-2,5-dien-1-one through various coupling reactions.
  • Final Product Formation : The imino group is introduced to yield the target compound.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole analogs, compounds similar to 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one were assessed against several bacterial strains:

CompoundE. coli (Zone of Inhibition)S. aureus (Zone of Inhibition)
6e29 mm24 mm
6f29 mm23 mm
6g28 mm22 mm

These results suggest that compounds with similar structures could exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of benzimidazole derivatives has been documented in various studies. For instance, several compounds have shown efficacy in inhibiting tumor cell proliferation through mechanisms such as DNA binding and inhibition of DNA-dependent enzymes. The compound under discussion may share these properties due to its structural characteristics .

In vitro studies have demonstrated that compounds structurally related to 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one can significantly inhibit cancer cell lines at micromolar concentrations:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These findings indicate a promising avenue for further exploration in cancer therapeutics .

The proposed mechanisms through which benzimidazole derivatives exert their biological effects include:

  • DNA Interaction : Many benzimidazoles bind to DNA and inhibit critical enzymes involved in replication and transcription.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some compounds increase ROS levels within cells, contributing to cytotoxic effects against pathogens and cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • A study demonstrated that a related compound significantly reduced tumor size in animal models when administered at specific dosages.
  • Another case reported successful outcomes in patients with multi-drug resistant infections treated with benzimidazole-based therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.